molecular formula C14H18INO2 B8623791 tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

Cat. No.: B8623791
M. Wt: 359.20 g/mol
InChI Key: FCADQNBESPLYMJ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H18INO2 . It is a derivative of cyclopropylcarbamate, where the cyclopropyl group is substituted with a 4-iodophenyl group. This compound is known for its stability and is commonly used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Formation of azides or nitriles.

    Oxidation Products: Formation of iodinated phenols.

    Coupling Products: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl [1-(4-iodophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The iodine atom plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

tert-butyl N-[1-(4-iodophenyl)cyclopropyl]carbamate

InChI

InChI=1S/C14H18INO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17)

InChI Key

FCADQNBESPLYMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.43 mL (4 mmol) of N,N′-dimethylethylenediamine is added to a reaction mixture of 0.4 g (2 mmol) of copper (I) iodide, 6.2 g (19.86 mmol) of tert-butyl [1-(4-bromophenyl)-cyclopropyl]carbamate, and 6 g (40 mmol) of sodium iodide in 15 mL of 1,4-dioxane and refluxed for 24 hours under nitrogen. Then the cooled suspension is combined with 30% ammonia solution, poured onto distilled water, and extracted with dichloromethane. The organic phase is dried over sodium sulfate, filtered, and the solvent is distilled off. Yield: 6.60 g (93% of theory); C14H18INO2 (M=359.20); calc.: molecular ion peak (M+H)+: 360; found: molecular ion peak (M+H)+: 360; Rf value: 0.8 (silica gel, dichloromethane/ethanol (50:1)).
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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